![molecular formula C22H31ClN2 B2634490 N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride CAS No. 1353954-60-5](/img/structure/B2634490.png)
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, also known as DMXB-A, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic effects. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that plays a crucial role in several physiological and pathological processes.
Wirkmechanismus
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that modulate several physiological processes.
Biochemical and Physiological Effects:
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has been shown to modulate several biochemical and physiological processes, including neuroprotection, inflammation, and oxidative stress. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has several advantages for use in laboratory experiments, including its high selectivity for the α7 nAChR and its ability to cross the blood-brain barrier. However, the compound is complex to synthesize and requires specialized equipment and expertise. Additionally, the effects of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride can vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for the study of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, including its potential therapeutic effects in other neurological and psychiatric disorders, such as Parkinson's disease and anxiety. Further research is also needed to optimize the synthesis process of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride and to develop more potent and selective agonists of the α7 nAChR. Additionally, the effects of N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride on different cell types and in different brain regions need to be further explored to fully understand its mechanisms of action.
Synthesemethoden
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of various reagents, including 4-methylbenzyl chloride, piperidine, and formaldehyde. The synthesis process is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has been extensively studied for its potential therapeutic effects in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The compound has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models.
Eigenschaften
IUPAC Name |
N,N-bis[(4-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2.ClH/c1-18-3-7-20(8-4-18)15-24(17-22-11-13-23-14-12-22)16-21-9-5-19(2)6-10-21;/h3-10,22-23H,11-17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMMSYGAICYXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC2CCNCC2)CC3=CC=C(C=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(4-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.